molecular formula C17H24N2O3 B3936434 Ethyl 2-benzyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate

Ethyl 2-benzyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate

Cat. No.: B3936434
M. Wt: 304.4 g/mol
InChI Key: XMFFICBWQMNYFP-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a piperazine ring, and an ester functional group

Preparation Methods

The synthesis of Ethyl 2-benzyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the benzylation of a suitable precursor, such as benzyl chloride, with an appropriate nucleophile.

    Piperazine Ring Introduction:

    Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate under basic conditions to yield the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-benzyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-benzyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-benzyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 2-benzyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl 2-benzyl-3-(4-phenylpiperazin-1-yl)-3-oxopropanoate: This compound has a phenyl group instead of a methyl group on the piperazine ring, which may result in different biological activities and chemical properties.

    Ethyl 2-benzyl-3-(4-methylpiperidin-1-yl)-3-oxopropanoate: This compound has a piperidine ring instead of a piperazine ring, which may affect its reactivity and interactions with biological targets.

    Ethyl 2-benzyl-3-(4-methylmorpholin-1-yl)-3-oxopropanoate: This compound has a morpholine ring instead of a piperazine ring, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-benzyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-22-17(21)15(13-14-7-5-4-6-8-14)16(20)19-11-9-18(2)10-12-19/h4-8,15H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFFICBWQMNYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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